N-benzyl-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
N-benzyl-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with a benzyl group, a methyl group, and a morpholinyl-oxoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Addition of the Morpholinyl-Oxoethyl Group: This step involves the reaction of the intermediate with morpholine and an appropriate oxoethylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and morpholinyl groups.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and morpholinyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Products may include benzyl alcohol derivatives and morpholinyl ketones.
Reduction: Products may include sulfonic acids and reduced morpholinyl derivatives.
Substitution: Products may include various substituted benzenesulfonamides.
Scientific Research Applications
N-benzyl-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to competitive inhibition. The benzyl and morpholinyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
N-phenyl-N-methylbenzenesulfonamide: Similar structure but lacks the morpholinyl-oxoethyl group.
N-benzyl-N-methylbenzenesulfonamide: Similar structure but lacks the morpholinyl group.
N-methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine: Similar structure but with different substituents on the benzene ring.
Uniqueness: N-benzyl-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to the presence of both the benzyl and morpholinyl-oxoethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
N-benzyl-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-17-7-9-19(10-8-17)27(24,25)22(15-18-5-3-2-4-6-18)16-20(23)21-11-13-26-14-12-21/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKCQURMPFBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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